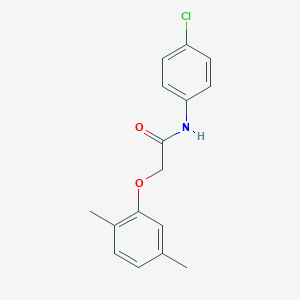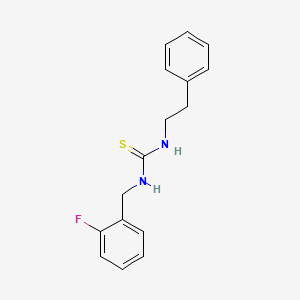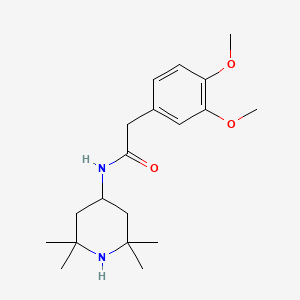![molecular formula C12H17NO4S B5782653 methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)
methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate, commonly known as Methyl ETC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of thiophene derivatives and is known for its diverse biological activities.
作用機序
The exact mechanism of action of Methyl ETC is not fully understood. However, it has been suggested that Methyl ETC exerts its biological activities by inhibiting the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells. Methyl ETC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Methyl ETC has been shown to have diverse biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Methyl ETC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, Methyl ETC has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain.
実験室実験の利点と制限
Methyl ETC has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high purity level. Methyl ETC is also stable under normal laboratory conditions and can be stored for long periods of time. However, there are also some limitations to the use of Methyl ETC in lab experiments. It is toxic in high doses and should be handled with care. In addition, the exact mechanism of action of Methyl ETC is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of Methyl ETC. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its anti-inflammatory and anti-tumor properties in more detail. In addition, the use of Methyl ETC as a fluorescent probe for the detection of metal ions could be further explored. Finally, the development of new derivatives of Methyl ETC with improved biological activities could be a promising avenue for future research.
Conclusion:
In conclusion, Methyl ETC is a chemical compound that has been widely used in scientific research due to its diverse biological activities. It has anti-inflammatory, anti-tumor, and anti-bacterial properties, and has been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Methyl ETC has also been used as a fluorescent probe for the detection of metal ions. While there are some limitations to its use in lab experiments, the future directions for the study of Methyl ETC are promising.
合成法
Methyl ETC can be synthesized by reacting 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The reaction takes place at room temperature and the product is obtained after purification by column chromatography. The purity of the product can be confirmed by NMR and Mass Spectrometry.
科学的研究の応用
Methyl ETC has been widely used in scientific research due to its diverse biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. Methyl ETC has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In addition, Methyl ETC has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
methyl 2-(ethoxycarbonylamino)-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-5-8-7(3)18-10(9(8)11(14)16-4)13-12(15)17-6-2/h5-6H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTKRXUDLBMNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)


![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![2,2,2-trifluoro-N-[({4-[(2-pyridinylamino)sulfonyl]phenyl}amino)carbonyl]acetamide](/img/structure/B5782623.png)

![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5782662.png)

![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)
![N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5782684.png)